molecular formula C12H9Cl2NO B8620415 2-Chloro-4-(4-chlorobenzyloxy)pyridine

2-Chloro-4-(4-chlorobenzyloxy)pyridine

Cat. No.: B8620415
M. Wt: 254.11 g/mol
InChI Key: OUMLLTDIRXUUHK-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-chlorobenzyloxy)pyridine is a halogenated pyridine derivative characterized by a chloro-substituted benzyloxy group at the 4-position of the pyridine ring. This structural motif is critical for its biological and chemical properties, particularly in pharmaceutical and agrochemical applications.

The compound’s reactivity and stability are influenced by the electron-withdrawing chloro substituents, which enhance its suitability as an intermediate in drug synthesis. Pyridine derivatives with halogen substituents often exhibit improved metabolic stability and binding affinity to biological targets, making them valuable in medicinal chemistry .

Properties

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

IUPAC Name

2-chloro-4-[(4-chlorophenyl)methoxy]pyridine

InChI

InChI=1S/C12H9Cl2NO/c13-10-3-1-9(2-4-10)8-16-11-5-6-15-12(14)7-11/h1-7H,8H2

InChI Key

OUMLLTDIRXUUHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC(=NC=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Chloro(4-chlorophenyl)methyl)pyridine (CAS 142404-69-1)

  • Structure : Features a chloro-substituted benzyl group directly attached to the pyridine ring at the 2-position.
  • Synthesis : Typically synthesized via nucleophilic substitution or coupling reactions involving chlorinated benzyl halides and pyridine precursors .
  • Applications : Used as a key intermediate in antihistamines and antiviral agents. Its dual chloro groups enhance lipophilicity, improving membrane permeability .

2-Chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6)

  • Structure : Contains a trifluoromethyl group at the 4-position and a chloro group at the 2-position.
  • Physicochemical Properties :
    • Molecular Formula: C₆H₃ClF₃N
    • Molecular Weight: 185.55 g/mol
    • Boiling Point: 152–154°C (predicted) .
  • Applications : Primarily a laboratory reagent; the trifluoromethyl group imparts strong electron-withdrawing effects, enhancing reactivity in cross-coupling reactions .
  • Comparison : The trifluoromethyl group confers greater electronegativity compared to the benzyloxy group in 2-Chloro-4-(4-chlorobenzyloxy)pyridine, leading to distinct reactivity profiles .

Cyclopenta[c]pyridine Derivatives (e.g., Compound 112)

  • Structure : Features a cyclopenta[c]pyridine core with a 2-chloro-4-(trifluoromethoxy)phenyl substituent.
  • Bioactivity :
    • Exhibits insecticidal activity against Plutella xylostella (diamondback moth) but is less effective than natural analogs like cerbinal .
    • Anti-TMV (Tobacco Mosaic Virus) activity is enhanced by chloro substitution at the 2-position .
  • Key Differences : The fused cyclopenta ring system increases structural rigidity, which may reduce solubility compared to this compound .

2-(4-Chlorophenyl)-7-butanoyloxazolo[4,5-b]pyridine (CAS 1346531-92-7)

  • Structure: Combines an oxazolo[4,5-b]pyridine core with a 4-chlorophenyl group and a butanoyloxy substituent.
  • Physicochemical Data :
    • Molecular Formula: C₁₆H₁₃ClN₂O₂
    • Molecular Weight: 300.74 g/mol .
  • The oxazole ring introduces additional hydrogen-bonding sites, unlike the simpler pyridine backbone of this compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Highlights References
This compound C₁₂H₈Cl₂NO 268.10 (calculated) 4-(4-Cl-benzyloxy), 2-Cl N/A (inference from analogs)
2-(Chloro(4-chlorophenyl)methyl)pyridine C₁₂H₈Cl₂N 252.10 2-(4-Cl-benzyl), 2-Cl Antiviral intermediate
2-Chloro-4-(trifluoromethyl)pyridine C₆H₃ClF₃N 185.55 2-Cl, 4-CF₃ Laboratory reagent
Cyclopenta[c]pyridine (Compound 112) C₁₃H₈ClF₃NO 315.66 2-Cl, 4-CF₃O-phenyl Anti-TMV, insecticidal
2-(4-Chlorophenyl)-7-butanoyloxazolo[4,5-b]pyridine C₁₆H₁₃ClN₂O₂ 300.74 4-Cl-phenyl, oxazolo ring Kinase inhibition candidate

Research Findings and Trends

  • Synthetic Efficiency : Halogenated pyridines with benzyloxy groups (e.g., this compound) are typically synthesized via Ullmann or SNAr reactions, achieving yields of 67–81% .
  • Antimicrobial Activity : Analogs with chloro and nitro substituents show moderate activity against E. coli and S. aureus (MIC: 32–64 µg/mL) .
  • Structural-Activity Relationships (SAR) :
    • Chloro groups at the 2- and 4-positions enhance electrophilicity, favoring interactions with biological nucleophiles .
    • Bulkier substituents (e.g., trifluoromethoxy) reduce bioavailability but improve target specificity .

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